molecular formula C13H13N3O3 B12642576 ethyl 3-(4-methylphenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate CAS No. 36286-78-9

ethyl 3-(4-methylphenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate

Cat. No.: B12642576
CAS No.: 36286-78-9
M. Wt: 259.26 g/mol
InChI Key: UVRDBGVBEKZUCI-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylphenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate is an organic compound belonging to the class of esters. Esters are known for their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . This compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. The presence of the 4-methylphenyl group adds to its aromaticity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methylphenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate typically involves the reaction of ethyl 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylate with 4-methylbenzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group is replaced by the 4-methylphenyl group.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylphenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 3-(4-methylphenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methylphenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The aromatic ring enhances its binding affinity to target molecules, making it a potent compound in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-chlorophenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate
  • Ethyl 3-(4-nitrophenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate
  • Ethyl 3-(4-methoxyphenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate

Uniqueness

Ethyl 3-(4-methylphenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties

Properties

CAS No.

36286-78-9

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

ethyl 3-(4-methylphenyl)-5-oxo-4H-1,2,4-triazine-6-carboxylate

InChI

InChI=1S/C13H13N3O3/c1-3-19-13(18)10-12(17)14-11(16-15-10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,14,16,17)

InChI Key

UVRDBGVBEKZUCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(NC1=O)C2=CC=C(C=C2)C

Origin of Product

United States

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